2-Chloro-6-fluorobenzyl alcohol
Overview
Description
2-Chloro-6-fluorobenzyl alcohol is a chemical compound with the molecular formula C7H6ClFO . It has a molecular weight of 160.57 g/mol . The IUPAC name for this compound is (2-chloro-6-fluorophenyl)methanol .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C7H6ClFO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2
. The compound has a single rotatable bond, and its topological polar surface area is 20.2 Ų .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 160.57 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The XLogP3 value is 1.6, indicating its partition coefficient between octanol and water .
Scientific Research Applications
Synthesis of Triazole Derivatives
2-Chloro-6-fluorobenzyl alcohol is utilized as an alkylating agent in the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole. These derivatives are important in various fields such as pharmaceuticals, where they can serve as building blocks for more complex compounds .
Electrochemical Reduction
A study describes the electrochemical reduction of 2-Chloro-6-fluorobenzaldehyde to this compound using cyclic voltammetry and constant current electrolysis. This process is significant in the field of organic chemistry for the production of aromatic alcohols .
Biomedical Research
While specific biomedical applications of this compound are not detailed in the search results, related compounds are noted as versatile building blocks for the synthesis of complex compounds used in biomedical research .
Real-Time PCR and Gene Therapy
In the realm of molecular biology, this compound is mentioned in relation to real-time PCR oligos, primers, probes, and genes. It may also be involved in cell culture and transfection processes which are crucial in gene therapy applications .
Safety and Hazards
Mechanism of Action
Mode of Action
Benzyl alcohol derivatives are known to undergo reactions such as conversion into alkyl halides . This process involves the breaking of the O-H bond of the alcohol, converting a poor leaving group (OH-) into a good leaving group (H2O), making the dissociation step more favorable .
Biochemical Pathways
It’s known that alcohols can be involved in various biochemical reactions, including conversion into alkyl halides .
Result of Action
Safety data sheets indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-6-fluorobenzyl alcohol. For instance, it’s recommended to handle this compound only outdoors or in a well-ventilated area . Additionally, thermal decomposition can lead to the release of irritating gases and vapors .
properties
IUPAC Name |
(2-chloro-6-fluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFCUESFXBCRSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205006 | |
Record name | 2-Chloro-6-fluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56456-50-9 | |
Record name | 2-Chloro-6-fluorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56456-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-fluorobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056456509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-6-fluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-fluorobenzylic alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.703 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORO-6-FLUOROBENZYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K0SC480HM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the synthesis method of 2-Chloro-6-fluorobenzyl alcohol described in the research paper?
A1: The research paper focuses on an eco-friendly approach to synthesize this compound using biotransformation. [] This method utilizes whole cells of Baker’s Yeast, both in free and immobilized forms, within a mixture of glycerol and water. [] This approach presents a greener alternative to traditional chemical synthesis methods, potentially reducing harmful waste and reliance on harsh reagents.
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